molecular formula C4H5ClF3N3 B6598527 3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1443279-74-0

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6598527
CAS No.: 1443279-74-0
M. Wt: 187.55 g/mol
InChI Key: WGOSSDARSGHQKD-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ammonia or an amine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and pressures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity required for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It participates in various chemical reactions, including:

  • Substitution Reactions: The trifluoromethyl group can be substituted by other nucleophiles.
  • Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced to yield different derivatives.
  • Coupling Reactions: It is utilized in coupling reactions to synthesize more complex molecules.

Biology

Research indicates that 3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

The compound is being investigated for its potential use in drug development. Its structural characteristics make it a promising scaffold for designing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industrial Applications

In addition to its research applications, this compound is also employed in the development of agrochemicals. Its unique properties make it suitable for formulating pesticides and herbicides that require high efficacy and stability.

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations, suggesting potential as an antimicrobial agent.
Anticancer Research Assessed on breast cancer cell linesInduced apoptosis in MCF-7 cells, highlighting its potential as an anticancer drug candidate .
Synthetic Pathways Development of new synthetic methodsImproved yields using modified reaction conditions for producing derivatives of pyrazole compounds .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound may inhibit enzyme activity or modulate receptor function, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Biological Activity

3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanism of action, pharmacological effects, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly influences its biological activity. The presence of this group enhances lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it has been studied for its effects on:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, including those involved in metabolic pathways related to cancer and inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that this pyrazole derivative exhibits antimicrobial properties, potentially useful against a range of pathogens .
  • Insecticidal Properties : It acts as a proinsecticide by targeting chordotonal neurons in insects, leading to impaired mechanosensation.

Biological Activity Overview

Activity Type Description References
Enzyme InhibitionInhibits enzymes linked to cancer and inflammatory pathways.
AntimicrobialExhibits activity against various bacterial strains; further studies needed for specificity.
InsecticidalTargets insect chordotonal neurons, disrupting sensory functions.

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

2. Insecticidal Activity

Research demonstrated that the compound effectively reduced the activity of chordotonal neurons in model insect species. This inhibition led to decreased locomotor activity and increased mortality rates in treated populations, showcasing its effectiveness as an insecticide.

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Rapid absorption observed in animal models.
  • Distribution : High tissue distribution due to lipophilicity.
  • Metabolism : Primarily metabolized through N-dealkylation pathways.
  • Excretion : Mainly eliminated via feces with minimal renal clearance.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications at the trifluoromethyl position can enhance biological efficacy. For instance, compounds with this modification have shown increased potency against specific targets compared to non-fluorinated analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)3-2(8)1-9-10-3;/h1H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOSSDARSGHQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-74-0
Record name 1H-Pyrazol-4-amine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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